4-chloro-N-(3-ethoxyphenyl)benzamide

Description

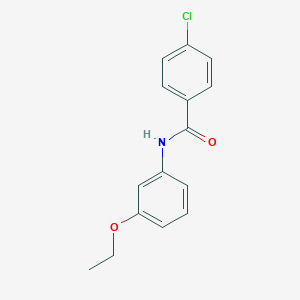

4-Chloro-N-(3-ethoxyphenyl)benzamide is a benzamide derivative characterized by a 4-chlorobenzoyl group attached to a 3-ethoxyphenylamine moiety. The ethoxy group (-OCH₂CH₃) at the meta position of the anilide ring distinguishes it from related compounds, influencing its electronic, steric, and physicochemical properties.

Properties

Molecular Formula |

C15H14ClNO2 |

|---|---|

Molecular Weight |

275.73 g/mol |

IUPAC Name |

4-chloro-N-(3-ethoxyphenyl)benzamide |

InChI |

InChI=1S/C15H14ClNO2/c1-2-19-14-5-3-4-13(10-14)17-15(18)11-6-8-12(16)9-7-11/h3-10H,2H2,1H3,(H,17,18) |

InChI Key |

KFUZYTPCHJPYQE-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on the Anilide Ring

The substituent on the phenyl ring of the benzamide scaffold significantly impacts molecular properties. Key analogues include:

Key Observations :

- Ethoxy groups (-OCH₂CH₃) provide moderate electron-donating effects, altering solubility and hydrogen-bonding capacity.

- Steric Effects: Bulky substituents like phenoxy () disrupt molecular packing, as seen in crystallographic data, whereas smaller groups (e.g., methyl, chloro) favor tighter lattice arrangements.

- Biological Implications : Antimicrobial salicylamides () with hydroxyl and chloro groups (e.g., 4-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide) show cytotoxicity against Desulfovibrio piger, suggesting that polar groups enhance bioactivity. The absence of a hydroxyl group in 4-chloro-N-(3-ethoxyphenyl)benzamide may reduce antimicrobial potency but improve metabolic stability.

Structural and Crystallographic Comparisons

- 4-Chloro-N-(3-chlorophenyl)benzamide : XRD data (R factor = 0.038) confirm a planar benzamide core with C-Cl bond lengths of 1.735 Å, consistent with DFT calculations .

- 4-Chloro-N-(2-phenoxyphenyl)benzamide: Crystal packing involves C-H···O and π-π interactions (3.831 Å spacing), influenced by the phenoxy group’s steric bulk .

- Theoretical vs. Experimental Data : For 3-chloro derivatives, deviations between calculated and observed bond angles are <2°, validating computational models for predicting molecular geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.